CK2 inhibitor D11
CAS No.: 84989-99-1
Cat. No.: VC0006407
Molecular Formula: C20H13Cl2NO4
Molecular Weight: 402.2 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 84989-99-1 |
---|---|
Molecular Formula | C20H13Cl2NO4 |
Molecular Weight | 402.2 g/mol |
IUPAC Name | 1,3-dichloro-6-[(4-methoxyphenyl)iminomethyl]dibenzofuran-2,7-diol |
Standard InChI | InChI=1S/C20H13Cl2NO4/c1-26-11-4-2-10(3-5-11)23-9-13-15(24)7-6-12-17-16(27-20(12)13)8-14(21)19(25)18(17)22/h2-9,24-25H,1H3 |
Standard InChI Key | FACZKZGINIUSLP-UKTHLTGXSA-N |
Isomeric SMILES | COC1=CC=C(C=C1)N/C=C/2\C(=O)C=CC3=C2OC4=CC(=C(C(=C34)Cl)O)Cl |
SMILES | COC1=CC=C(C=C1)N=CC2=C(C=CC3=C2OC4=CC(=C(C(=C34)Cl)O)Cl)O |
Canonical SMILES | COC1=CC=C(C=C1)N=CC2=C(C=CC3=C2OC4=CC(=C(C(=C34)Cl)O)Cl)O |
Chemical Identity and Structural Characteristics
CK2 inhibitor D11, chemically designated as 1,3-dichloro-6-[(E)-((4-methoxyphenyl)imino)methyl]dibenzo(b,d)furan-2,7-diol, is a small-molecule kinase inhibitor derived from a dibenzofuran scaffold. Identified through high-throughput screening of the National Cancer Institute’s Diversity Set III library, D11 emerged as a potent and selective inhibitor of protein kinase CK2, a serine/threonine kinase implicated in oncogenesis .
Key Structural Features:
-
Core Scaffold: Dibenzofuran backbone with substituents at positions 1, 3, and 6.
-
Functional Groups: Chlorine atoms at positions 1 and 3, a methoxyphenyl imino group at position 6, and hydroxyl groups at positions 2 and 7.
-
Isomerism: The (E)-configuration of the imino group is critical for kinase inhibition .
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₂H₁₆Cl₂NO₃ | |
Molecular Weight | 401.26 g/mol | |
IC₅₀ (CK2α) | 5.8–7.7 nM | |
IC₅₀ (CK2 Holoenzyme) | ~42 nM (K I′) |
Mechanism of CK2 Inhibition and Cellular Effects
D11 exerts its inhibitory effects through mixed-type inhibition of CK2, characterized by reduced apparent maximum velocity (Vmax) and increased Michaelis-Menten constant (Km) for ATP .
Kinase Inhibition Profile
-
Selectivity: D11 inhibits CK2 with >98% selectivity over 354 tested kinases .
-
Binding Mode: Co-crystallization studies with CK2α reveal π-halogen interactions between the bromine (or chlorine) substituents and the gatekeeper residue Phe113 .
-
Enzyme Kinetics:
Downstream Cellular Pathways
D11 modulates multiple oncogenic pathways:
Anticancer Efficacy in Preclinical Models
D11 demonstrates potent cytotoxicity in chemotherapy-resistant cancers, particularly glioblastoma and pancreatic adenocarcinoma.
Apoptosis Induction and Cell Cycle Arrest
-
Caspase Activation: D11 induces PARP, caspase-3, and caspase-9 cleavage in glioblastoma cells (U-87 MG) at 50 μM after 48 hours .
-
Cell Viability:
-
Cell Migration: Wound-healing assays show impaired migration in M059K (glioblastoma) and MIA PaCa-2 cells due to reduced NKCC1 expression .
Hypoxia-Responsive Gene Suppression
Under hypoxic conditions, D11 downregulates HIF-1α target genes critical for tumor adaptation:
Gene | Fold Change (D11 vs. Control) | Function |
---|---|---|
VEGFA | −11.028 | Angiogenesis |
SLC2A1 (GLUT1) | −1.162 | Glucose uptake |
MMP9 | − (Data not quantified) | Tumor invasion |
PFKFB4 | −14.057 | Glycolysis regulation |
CA9 | − (Data not quantified) | pH regulation in hypoxia |
Data derived from microarray analysis of U-87 MG cells under hypoxia
Synergistic Combinations and Mechanisms
D11 enhances the efficacy of conventional therapies by targeting stress response pathways.
Combination with HSP90 Inhibitors (e.g., 17-AAG)
-
HSP70 Reduction: Co-treatment with 17-AAG (0.5 μM) and D11 (50 μM) decreases HSP70 expression by ~50% in U-87 MG cells .
-
Autophagy Induction: Increased LC3-II conversion (autophagosome marker) in combination-treated cells .
-
HSF1 Inhibition: D11 suppresses HSF1-driven luciferase activity under heat shock (43°C), reducing HSP70 transcription .
Overcoming Chemotherapy Resistance
-
Cisplatin Synergy: CK2 inhibition (e.g., with D11 analogs) reverses cisplatin resistance by blocking DNA damage repair pathways .
-
CIGB-300 Combination: Preclinical models show enhanced antitumor efficacy in cervical cancer xenografts .
Structure-Activity Relationship (SAR) Insights
Recent studies on dibenzofuran derivatives highlight modifications to optimize CK2 inhibition:
Compound | Modification | IC₅₀ (CK2) | Key Interaction |
---|---|---|---|
D11 | Chlorine at C1/C3, methoxyphenyl imino | 7.7 nM | π-halogen (Cl) with Phe113 |
12b | Dichloro (C7/C9) | 5.8 nM | Hydrogen bonding at C8-OH |
12c | Dibromo (C7/C9) | 5.8 nM | Bromine-π interaction at C9 |
Data from 2024 dibenzofuran analog studies
Critical Observations:
-
Halogen Effects: Bromine substitution (e.g., 12c) enhances kinase inhibition due to stronger π-halogen interactions .
-
Hydroxyl Group: The C8-OH group stabilizes binding through hydrogen bonding, as seen in 12b .
Challenges and Future Directions
While D11 shows promise, translational challenges remain:
-
In Vivo Efficacy: Limited data on pharmacokinetics and tumor penetration.
-
Selectivity: Off-target effects on CK2-related kinases require further profiling.
-
Resistance Mechanisms: Potential for adaptive upregulation of compensatory pathways (e.g., HSP27).
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume